SU14813 is a small molecule classified as a multiple receptor tyrosine kinase inhibitor. It was identified from the same chemical library as sunitinib and exhibits potent inhibitory activity against various receptor tyrosine kinases, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, stem cell factor receptor, and fms-like tyrosine kinase 3. These receptors are critical in processes such as angiogenesis, tumor growth, and metastasis in cancer biology . The compound has shown promise in preclinical studies for its ability to inhibit tumor cell proliferation and survival through its action on these kinases.
Unknown due to lack of information on its biological activity.
Unknown due to lack of data on its toxicity, flammability, or reactivity.
The primary mechanism of action for SU14813 involves the inhibition of receptor tyrosine kinases. It binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation. This results in reduced signaling pathways that promote tumor growth and angiogenesis. In vitro studies have demonstrated that SU14813 inhibits ligand-dependent and ligand-independent proliferation of endothelial and tumor cells, with an estimated effective concentration range of 100 to 200 ng/mL for in vivo applications .
SU14813 exhibits significant biological activity against various cancer types. It has been shown to:
In clinical settings, SU14813 has been evaluated for its safety and pharmacokinetics in patients with advanced solid tumors, showing favorable outcomes regarding antitumor activity .
The synthesis of SU14813 involves several key steps:
This synthetic pathway allows for the efficient production of SU14813 while maintaining high purity levels.
Interaction studies indicate that SU14813 has a synergistic effect when combined with other chemotherapeutic agents. For instance, when used with docetaxel, it significantly enhances tumor growth inhibition compared to either agent alone. This suggests that SU14813 may help overcome resistance mechanisms commonly observed in cancer treatments by targeting multiple pathways simultaneously .
Several compounds exhibit similar mechanisms of action or structural characteristics to SU14813:
| Compound Name | Target Receptors | Unique Features |
|---|---|---|
| Sunitinib | VEGFR, PDGFR, KIT | First-in-class multi-targeted kinase inhibitor |
| Sorafenib | VEGFR, PDGFR | Primarily used for renal cell carcinoma |
| Pazopanib | VEGFR, PDGFR | Approved for soft tissue sarcoma |
| Regorafenib | VEGFR, PDGFR | Effective against metastatic colorectal cancer |
Uniqueness of SU14813: Unlike some of these compounds that primarily target specific receptors or have narrower spectra of action, SU14813's broad-spectrum inhibition allows it to simultaneously affect multiple pathways involved in tumor progression and angiogenesis. This multitargeted approach may provide enhanced therapeutic benefits over single-target inhibitors .
SU14813 exhibits selective inhibitory activity against multiple split kinase domain receptor tyrosine kinases, with primary targeting of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, stem cell factor receptor, and fms-like tyrosine kinase 3 [1] [2]. The compound was developed as part of a comprehensive program targeting multiple split kinase domain receptor tyrosine kinases and identified from the same chemical library used to isolate sunitinib [1] [2].
SU14813 demonstrates potent inhibitory activity against its primary target kinases through specific binding interactions. In biochemical assays utilizing glutathione S-transferase fusion proteins containing complete cytoplasmic domains of receptor tyrosine kinases, the compound exhibits nanomolar to low micromolar inhibitory concentrations [1].
The compound effectively inhibits vascular endothelial growth factor receptor 2 kinase activity, which plays a central role in endothelial cell proliferation, survival, migration, invasion, and differentiation leading to angiogenesis [1]. Platelet-derived growth factor receptor β inhibition by SU14813 targets the proliferation and survival of smooth muscle cells and pericytes that support tumor neovasculature, as well as fibroblasts in tumor stroma that supply growth factors to endothelial and cancer cells [1].
SU14813 also demonstrates significant activity against KIT, the stem cell factor receptor, which is frequently overexpressed or mutated in various malignancies [1]. The compound's inhibition of fms-like tyrosine kinase 3 is particularly relevant for hematologic malignancies, where mutations such as internal tandem duplications in the juxtamembrane region are commonly observed [1].
Comprehensive biochemical and cellular assays reveal the selectivity profile of SU14813 across multiple kinase targets. In biochemical assays, SU14813 inhibited target receptor tyrosine kinases with IC50 values ranging from 0.002 to 0.05 μmol/L, demonstrating high potency against its intended targets [1].
Target Kinase IC50 Values:
Selectivity Assessment:
SU14813 was evaluated against a panel of 38 kinases in biochemical assays and demonstrated high selectivity for its target receptor tyrosine kinases [1]. Non-target tyrosine kinases exhibited IC50 values in the range of approximately 1 to greater than 200 μmol/L, resulting in selectivity ratios generally ranging from 100- to 10,000-fold for target receptor tyrosine kinases over other evaluated kinases [1].
Key selectivity data includes:
The compound did not inhibit enzymatic activity or ligand binding of a panel of 23 non-kinase enzymes and receptors, further demonstrating its kinase-selective profile [1].
SU14813 exerts profound effects on cellular functions critical for tumor progression and survival. The compound inhibits multiple cellular processes including proliferation, migration, and survival pathways in both endothelial cells and tumor cells expressing target receptor tyrosine kinases [1] [3].
Proliferation Inhibition:
SU14813 demonstrates potent anti-proliferative effects through inhibition of ligand-dependent cellular responses. The compound inhibited platelet-derived growth factor-dependent proliferation of NIH-3T3 cells overexpressing platelet-derived growth factor receptor β with an IC50 of 0.03 μmol/L [1]. Additionally, SU14813 inhibited fms-like tyrosine kinase 3 ligand-dependent proliferation of OC1-AML5 human acute myeloid leukemia cells expressing wild-type fms-like tyrosine kinase 3 with an IC50 of 0.07 μmol/L [1].
Migration and Survival Effects:
The compound demonstrates significant activity against growth factor-stimulated endothelial cell survival. SU14813 showed potent activity against vascular endothelial growth factor-stimulated but not basic fibroblast growth factor-stimulated human umbilical vein endothelial cell survival, with a selectivity window greater than 270-fold between the two receptors [1]. This selectivity is consistent with biochemical data demonstrating that SU14813 only weakly inhibited fibroblast growth factor receptor 1 activity [1].
Anchorage-Independent Growth Inhibition:
SU14813 demonstrates selective inhibition of anchorage-independent growth, a hallmark of cellular transformation. In soft agar assays, the compound inhibited growth of U-118MG human glioblastoma cells with an IC50 of 50 to 100 nmol/L [1]. These cells exhibit elevated basal platelet-derived growth factor receptor β phosphorylation in culture, presumably reflecting autocrine platelet-derived growth factor production [1]. Importantly, SU14813 had no effect on U-118MG cells grown under anchorage-dependent conditions, indicating that the observed effects do not reflect general cytotoxicity [1].
Target Phosphorylation Inhibition:
SU14813 effectively inhibits receptor phosphorylation in cellular systems. In porcine aortic endothelial cells overexpressing target receptors, the compound inhibited vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and KIT phosphorylation with cellular IC50 values of 5.2, 9.9, and 11.2 nmol/L, respectively [1].
SU14813 demonstrates dual capability in modulating both ligand-dependent and ligand-independent signaling pathways, providing comprehensive inhibition of aberrant receptor tyrosine kinase activity across different activation mechanisms [1] [4].
Ligand-Dependent Signaling Inhibition:
The compound effectively blocks ligand-stimulated receptor activation and downstream signaling. SU14813 inhibits cellular ligand-dependent phosphorylation of vascular endothelial growth factor receptor 2 in transfected NIH 3T3 cells, platelet-derived growth factor receptor β in transfected NIH 3T3 cells, and KIT in Mo7e cells [1]. This inhibition extends to functional cellular responses, as demonstrated by the compound's ability to block platelet-derived growth factor-dependent proliferation and fms-like tyrosine kinase 3 ligand-dependent proliferation [1].
The mechanism of ligand-dependent inhibition involves competitive binding to the adenosine triphosphate-binding site of the kinase domain, preventing the conformational changes necessary for kinase activation upon ligand binding [1]. This results in disruption of downstream signaling cascades that normally promote cell proliferation, survival, and migration.
Ligand-Independent Signaling Inhibition:
SU14813 demonstrates particular efficacy against constitutively active mutant receptors that signal independently of ligand stimulation. The compound inhibited autonomous proliferation of MV4;11 human acute myeloid leukemia cells expressing constitutively active mutant fms-like tyrosine kinase 3 with internal tandem duplication with an IC50 of 0.02 μmol/L [1]. This activity is clinically relevant as internal tandem duplications in fms-like tyrosine kinase 3 are common oncogenic mutations in acute myeloid leukemia [1].
The compound also inhibits fms-like tyrosine kinase 3 with internal tandem duplication phosphorylation in MV4;11 cells and colony-stimulating factor 1 receptor/fms in transfected NIH 3T3 cells, demonstrating broad activity against both ligand-dependent and constitutively active split-kinase receptor tyrosine kinases [1].
Autocrine Signaling Disruption:
SU14813 effectively disrupts autocrine signaling loops that contribute to tumor cell survival and proliferation. Human glioblastoma U-118MG cells exhibit elevated basal platelet-derived growth factor receptor β phosphorylation in culture, presumably reflecting autocrine platelet-derived growth factor production, which is highly responsive to SU14813 treatment [1]. This suggests that the compound can effectively interrupt self-sustaining growth signals that tumor cells establish through autocrine ligand production.